N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Overview
Description
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine is a useful research compound. Its molecular formula is C9H6N10O4 and its molecular weight is 318.21 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine is 318.05734871 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Transition Metal Catalysis
Transition metal complexes incorporating nitrogen donor ligands, such as bis(N-methylimidazol-2-yl)methane and its derivatives, have been synthesized and characterized for their catalytic efficiency in reactions like intramolecular hydroamination. These complexes demonstrate the influence of ligand structure on catalytic activity, offering potential for tailored catalyst design in organic synthesis and industrial processes (Burling et al., 2007).
Ligand Design for Catalysis
Novel chelating nitrogen ligands, including bis(azaheteroaryl)methane types, have been developed and applied in the catalytic reduction of nitrobenzene to aniline, highlighting their utility in enhancing reaction selectivity and efficiency. The structural characteristics of these ligands, including their coordination behavior with metal centers, are crucial for their performance in catalytic applications (Ragaini et al., 1995).
Sensing Applications
Oxidized bis(indolyl)methane compounds have been explored as chromogenic sensors for selective detection of fluoride ions in aprotic solvents and for weak acidic species in water-containing media. These findings suggest that nitrogen-containing ligands can be engineered to develop selective sensors for environmental and biological applications (He et al., 2006).
Properties
IUPAC Name |
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N10O4/c1(10-6-4(14-22-18-6)8-12-2-20-16-8)11-7-5(15-23-19-7)9-13-3-21-17-9/h2-3H,1H2,(H,10,18)(H,11,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEJDUAAWPGXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C2=NON=C2NCNC3=NON=C3C4=NOC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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